![molecular formula C13H12N4O2 B11725826 2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a heterocyclic compound that incorporates both furan and triazole rings. These rings are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the condensation of furan-2-carbaldehyde with a suitable triazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid or anhydrous potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the furan ring can interact with cellular membranes, affecting their integrity and function . These interactions lead to the compound’s antimicrobial and antitumor effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-alkylated 1,2,4-triazoles: These compounds share the triazole ring and exhibit similar biological activities.
1,3,4-oxadiazoles: Known for their antimicrobial properties.
1,3,4-thiadiazoles: Also exhibit significant biological activities.
Uniqueness
2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is unique due to its combination of furan and triazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C13H12N4O2 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylidene)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C13H12N4O2/c1-13(2,17-9-15-8-16-17)12(18)10(7-14)6-11-4-3-5-19-11/h3-6,8-9H,1-2H3 |
Clé InChI |
UKWMUBZAGRBDJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C(=CC1=CC=CO1)C#N)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
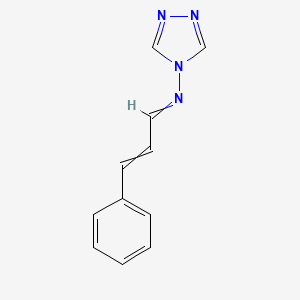
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
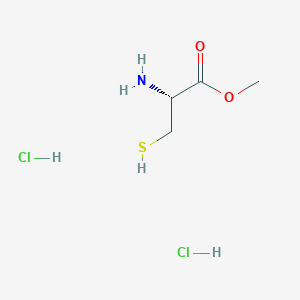
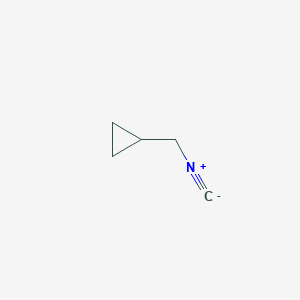
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11725772.png)
![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)
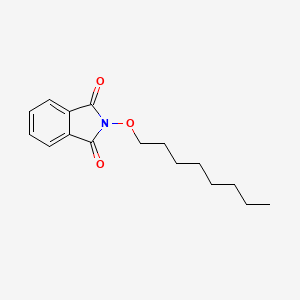
![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)
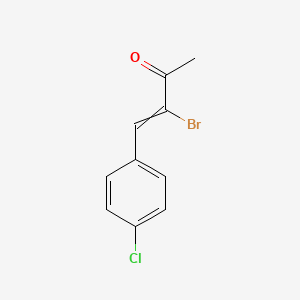
![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)
![Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate](/img/structure/B11725818.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
